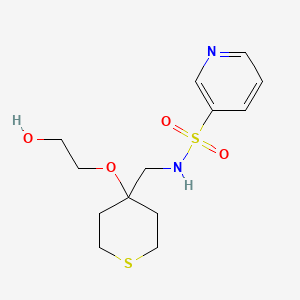
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O4S2 and its molecular weight is 332.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structure comprising:
- Pyridine ring : Contributes to its pharmacological properties.
- Tetrahydrothiopyran moiety : Enhances interaction with biological targets.
- Hydroxyethoxy group : Improves solubility and bioavailability.
The molecular formula is C13H19N3O4S with a molecular weight of approximately 301.42 g/mol .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways related to cancer and infectious diseases. Its binding affinity to enzyme active sites is crucial for its inhibitory effects .
- Receptor Modulation : It interacts with various receptors, modulating signaling pathways that could lead to therapeutic effects in conditions such as inflammation and cancer .
- Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects on mammalian cells, suggesting that this compound may possess similar properties .
In Vitro Studies
In vitro studies have explored the compound's effects on cell lines:
- Cell Lines Tested : Various human cancer cell lines were used to assess antiproliferative activity.
- Results : The compound exhibited dose-dependent inhibition of cell growth, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.6 | Enzyme inhibition |
| MCF7 (Breast) | 12.3 | Receptor modulation |
| HeLa (Cervical) | 10.5 | Antiproliferative |
Animal Studies
Preliminary animal studies have also been conducted:
- Model Used : Mouse models were utilized to evaluate the compound's efficacy in vivo.
- Findings : Treatment with the compound resulted in significant tumor size reduction compared to control groups.
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(methyl)-pyridine sulfonamide | Pyridine ring only | Lacks tetrahydrothiopyran moiety |
| 2-Hydroxyethyl thiophene sulfonamide | Thiophene ring | Different biological activity profile |
| Tetrahydrothiopyran derivative | Tetrahydrothiopyran only | No pyridine or sulfonamide functionality |
The distinct combination of functional groups in this compound contributes to its unique biological activities not observed in related compounds .
Eigenschaften
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c16-6-7-19-13(3-8-20-9-4-13)11-15-21(17,18)12-2-1-5-14-10-12/h1-2,5,10,15-16H,3-4,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVPBGMXJJNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CN=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













